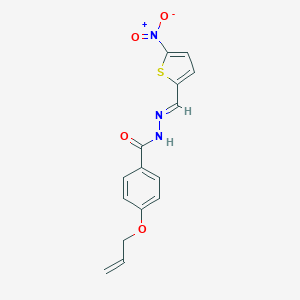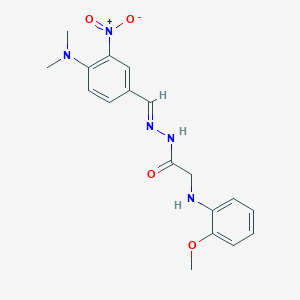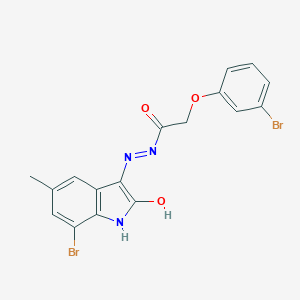![molecular formula C11H10BrN7O3 B387191 4-bromo-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide](/img/structure/B387191.png)
4-bromo-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide is a complex organic compound with the molecular formula C11H10BrN7O3 This compound is notable for its unique structure, which includes a bromine atom, a nitro group, and a tetraazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide typically involves multiple steps:
Formation of the Hydrazide: The initial step involves the reaction of 4-bromobenzoic acid with hydrazine hydrate to form 4-bromobenzohydrazide.
Formation of the Intermediate: The intermediate compound, 2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene, is synthesized separately. This involves the nitration of a suitable precursor followed by cyclization to form the tetraazole ring.
Condensation Reaction: The final step is the condensation of 4-bromobenzohydrazide with the intermediate compound under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of compounds where the bromine atom is replaced by other functional groups.
Applications De Recherche Scientifique
4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Explosives Research: The presence of the nitro and tetraazole groups makes it a candidate for high-energy materials.
Mécanisme D'action
The mechanism of action of 4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
In Materials Science: It may contribute to the electronic properties of materials through its conjugated system and functional groups.
In Explosives: The nitro and tetraazole groups can undergo rapid decomposition, releasing a large amount of energy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-N’-(2-{5-nitro-2H-tetrazol-2-yl}ethylidene)benzohydrazide: Similar structure but lacks the methyl group.
4-bromo-N’-(2-{5-nitro-2H-tetrazol-2-yl}-1-methylethylidene)benzohydrazide: Similar but with different substituents on the benzene ring.
Uniqueness
4-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. Its combination of a bromine atom, nitro group, and tetraazole ring is not commonly found in other compounds, making it a valuable subject for research and development.
Propriétés
Formule moléculaire |
C11H10BrN7O3 |
|---|---|
Poids moléculaire |
368.15g/mol |
Nom IUPAC |
4-bromo-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C11H10BrN7O3/c1-7(6-18-16-11(15-17-18)19(21)22)13-14-10(20)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,14,20)/b13-7- |
Clé InChI |
BFLRESRBIGEKQI-QPEQYQDCSA-N |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)CN2N=C(N=N2)[N+](=O)[O-] |
SMILES isomérique |
C/C(=N/NC(=O)C1=CC=C(C=C1)Br)/CN2N=C(N=N2)[N+](=O)[O-] |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)Br)CN2N=C(N=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-methylphenoxy)propanamide](/img/structure/B387108.png)

![N-[3,5-bis(phenylsulfanyl)phenyl]-4-bromobenzamide](/img/structure/B387113.png)
![2-bromo-N-(2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B387115.png)
![2-[(3-bromobenzyl)oxy]-N'-(2,4-dipropoxybenzylidene)benzohydrazide](/img/structure/B387117.png)
![N-(1-{[2-(1-{4-nitro-2-thienyl}ethylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide](/img/structure/B387118.png)
![N'-[5-nitro-2-(4-morpholinyl)benzylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B387119.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(3-chloro-4-methoxybenzylidene)amine](/img/structure/B387120.png)

![Ethyl {[4-(benzoylamino)-5-chloro-2-methoxyphenyl]hydrazono}(cyano)acetate](/img/structure/B387123.png)
![Ethyl cyano[(2,5-dichlorophenyl)hydrazono]acetate](/img/structure/B387126.png)
![8-[(2-phenoxyethyl)sulfanyl]-9H-purin-6-amine](/img/structure/B387127.png)

![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-{[(2-iodoanilino)carbonyl]amino}tetrahydro-2H-pyran-4-yl acetate](/img/structure/B387132.png)
